1-(1-(Propylsulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl)-3-(thiophen-2-ylmethyl)urea
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
1-(1-(Propylsulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl)-3-(thiophen-2-ylmethyl)urea is a useful research compound. Its molecular formula is C18H23N3O3S2 and its molecular weight is 393.52. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Anticonvulsant Activity
Studies on structurally similar sulfonylurea derivatives have shown significant anticonvulsant activity. For example, molecular docking and pharmacological evaluation of synthesized sulfonylurea derivatives have indicated their effectiveness in models of convulsion, with some compounds displaying notable protective effects against convulsions. These results suggest that modifications to the sulfonylurea structure, akin to those in the mentioned compound, could yield potent anticonvulsant agents (Thakur et al., 2017).
Phenylethanolamine N-Methyltransferase (PNMT) Inhibition
Sulfonyl-containing tetrahydroisoquinolines have been evaluated for their inhibitory potency against PNMT, an enzyme involved in catecholamine biosynthesis. These studies have identified compounds with high selectivity and potency, suggesting potential therapeutic applications in conditions where modulation of catecholamine synthesis is beneficial (Grunewald et al., 2005).
Histone Deacetylase (HDAC) Inhibition
Research has also explored the development of sulfonyl tetrahydroquinolines as HDAC inhibitors. These compounds have shown cytotoxicity to cancer cells, with some derivatives demonstrating enhanced anti-HDAC and antiproliferative activity. Such findings indicate their potential as leads for developing new cancer therapeutics (Liu et al., 2015).
Acetylcholinesterase Inhibition
Sulfonylureas with flexible structures have been synthesized and assessed for their antiacetylcholinesterase activity. This line of research has aimed at optimizing pharmacophoric elements for inhibiting acetylcholinesterase, an enzyme target in Alzheimer's disease treatment. Adjustments in the chain length and functional groups have been found to affect inhibitory activity, offering insights into designing more effective inhibitors (Vidaluc et al., 1995).
Synthetic Methodologies
The compound's structural elements, particularly the sulfonyl group and tetrahydroquinoline backbone, are also of interest in synthetic chemistry. Research has focused on developing new synthetic routes and methodologies for constructing such frameworks, which are valuable in medicinal chemistry and material science. This includes novel cyclization techniques and the synthesis of heterocyclic compounds with potential biological activity (Zhu et al., 2016).
properties
IUPAC Name |
1-(1-propylsulfonyl-3,4-dihydro-2H-quinolin-7-yl)-3-(thiophen-2-ylmethyl)urea |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H23N3O3S2/c1-2-11-26(23,24)21-9-3-5-14-7-8-15(12-17(14)21)20-18(22)19-13-16-6-4-10-25-16/h4,6-8,10,12H,2-3,5,9,11,13H2,1H3,(H2,19,20,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FSLZDAYNBRXDOR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCS(=O)(=O)N1CCCC2=C1C=C(C=C2)NC(=O)NCC3=CC=CS3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H23N3O3S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
393.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.